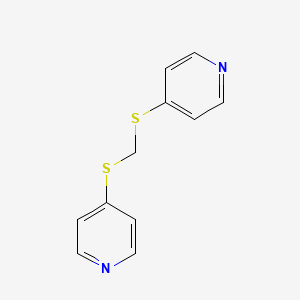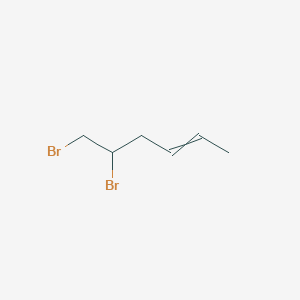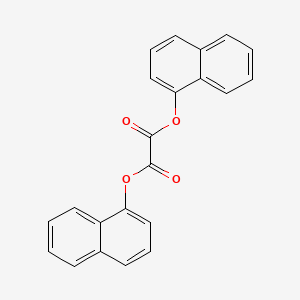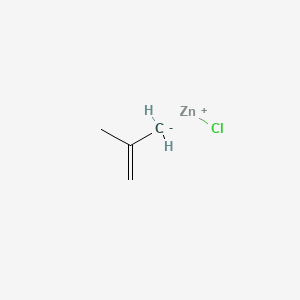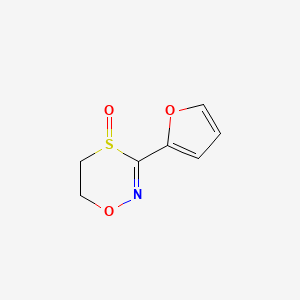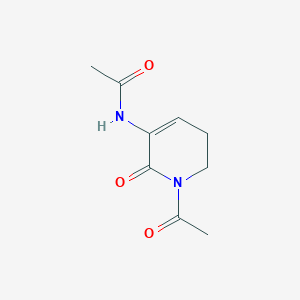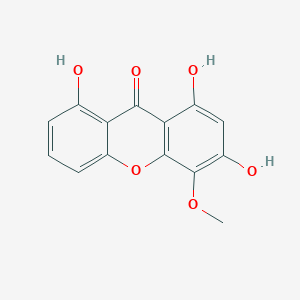![molecular formula C11H21F3O2Sn B14354188 Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane CAS No. 91312-01-5](/img/structure/B14354188.png)
Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane is an organotin compound characterized by the presence of three isopropyl groups and a trifluoroacetyl group attached to a tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane typically involves the reaction of tri(propan-2-yl)stannane with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl group. The general reaction scheme is as follows:
(CH3CH2CH2)3SnH+(CF3CO)2O→(CH3CH2CH2)3SnOCOCF3+CF3COOH
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the trifluoroacetyl group under basic conditions.
Major Products
Oxidation: Tin oxides and trifluoroacetic acid.
Reduction: Various reduced tin compounds and alcohols.
Substitution: Substituted stannanes with different acyl or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane has several applications in scientific research:
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials and coatings with unique properties.
Wirkmechanismus
The mechanism of action of Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane involves the interaction of the trifluoroacetyl group with nucleophilic sites on target molecules. This can lead to the formation of stable complexes or the modification of functional groups on the target molecule. The tin atom can also participate in coordination chemistry, further influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri(propan-2-yl)stannane: Lacks the trifluoroacetyl group, making it less reactive in certain substitution reactions.
Triethylstannane: Similar structure but with ethyl groups instead of isopropyl groups, leading to different steric and electronic properties.
Trifluoroacetyl chloride: Contains the trifluoroacetyl group but lacks the tin atom, making it a more reactive acylating agent.
Uniqueness
Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane is unique due to the combination of the trifluoroacetyl group and the tin atom, which imparts distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
91312-01-5 |
|---|---|
Molekularformel |
C11H21F3O2Sn |
Molekulargewicht |
360.99 g/mol |
IUPAC-Name |
tri(propan-2-yl)stannyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/3C3H7.C2HF3O2.Sn/c3*1-3-2;3-2(4,5)1(6)7;/h3*3H,1-2H3;(H,6,7);/q;;;;+1/p-1 |
InChI-Schlüssel |
BDPMUKHJEOXRMJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)[Sn](C(C)C)(C(C)C)OC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole](/img/structure/B14354105.png)
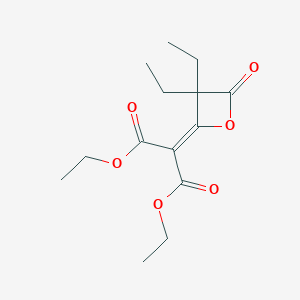
![2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol](/img/structure/B14354134.png)
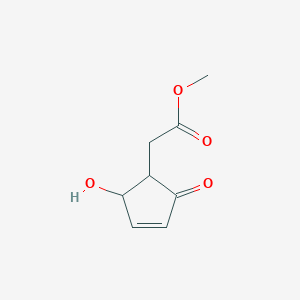
![2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride](/img/structure/B14354144.png)

